4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol
Overview
Description
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol is a fluorinated organic compound with the molecular formula C7H6F9IO. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group.
Scientific Research Applications
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine and iodine atoms into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol typically involves the introduction of fluorine and iodine atoms into a hexane backbone. One common method involves the reaction of a fluorinated alkene with iodine and a suitable oxidizing agent to introduce the iodine atom. The hydroxyl group can be introduced through subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, iodination, and hydrolysis, followed by purification techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under suitable conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a deiodinated product.
Substitution: Formation of halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The hydroxyl group also plays a role in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4,5,5,6,6,6-Hexafluoro-4-trifluoromethyl-2-iodo-2-hexene-1-ol: Similar structure with a double bond.
Perfluorohexyl iodide: Contains a fully fluorinated hexane backbone with an iodine atom
Uniqueness
4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol is unique due to the presence of both fluorine and iodine atoms along with a hydroxyl group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h3,18H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSKRAWBTXYONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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